REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:13])[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[C:5]([CH3:12])([CH3:11])[CH2:4][CH2:3]1.[C:14](Cl)(=[O:16])[CH3:15].[Sn](Cl)(Cl)(Cl)Cl.Cl>C1C=CC=CC=1.O>[C:14]([C:8]1[S:7][C:6]2[C:5]([CH3:12])([CH3:11])[CH2:4][CH2:3][C:2]([CH3:13])([CH3:1])[C:10]=2[CH:9]=1)(=[O:16])[CH3:15]
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C=2SC=CC21)(C)C)C
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
tin tetrachloride
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
36.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At this temperature there are slowly added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the mixture is again cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ether
|
Type
|
WASH
|
Details
|
the organic phase is washed once with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled in a high vacuum
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC2=C(S1)C(CCC2(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |